![molecular formula C30H28BrN3O4S B296980 2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B296980.png)
2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways of cytokines, which play roles in immune and inflammatory responses. BMS-986165 has shown promise in preclinical studies for the treatment of autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.
Mecanismo De Acción
2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide inhibits the TYK2 enzyme, which is involved in the signaling pathways of cytokines such as IL-12, IL-23, and type I interferons. By inhibiting TYK2, 2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide prevents the activation of downstream signaling pathways, which can lead to the suppression of immune and inflammatory responses.
Biochemical and physiological effects:
2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide has been shown to reduce inflammation and improve pathology in preclinical models of autoimmune diseases. In addition, 2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-12, IL-23, and type I interferons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide is its specificity for the TYK2 enzyme, which can reduce the potential for off-target effects. However, one limitation of 2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
For 2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide research include clinical trials for the treatment of autoimmune diseases, as well as further preclinical studies to investigate its potential for other indications. In addition, studies to investigate the potential for combination therapy with other immune-modulating agents are also warranted.
Métodos De Síntesis
The synthesis of 2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide involves several steps, starting with the reaction of 3-bromoaniline with 4-methylbenzenesulfonyl chloride to form 3-bromo-4-methylbenzenesulfonamide. This intermediate is then reacted with N-(2-phenylethyl)benzamide and acetic anhydride to form the final product, 2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide.
Aplicaciones Científicas De Investigación
2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide has been studied in preclinical models for the treatment of autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease. In a mouse model of psoriasis, 2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide was shown to reduce skin inflammation and improve skin pathology. In a mouse model of lupus, 2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide was shown to reduce kidney inflammation and improve kidney function. In a mouse model of inflammatory bowel disease, 2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide was shown to reduce intestinal inflammation and improve intestinal pathology.
Propiedades
Fórmula molecular |
C30H28BrN3O4S |
---|---|
Peso molecular |
606.5 g/mol |
Nombre IUPAC |
2-[[2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C30H28BrN3O4S/c1-22-14-16-26(17-15-22)39(37,38)34(25-11-7-10-24(31)20-25)21-29(35)33-28-13-6-5-12-27(28)30(36)32-19-18-23-8-3-2-4-9-23/h2-17,20H,18-19,21H2,1H3,(H,32,36)(H,33,35) |
Clave InChI |
BKYHGXKCBAWILB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3)C4=CC(=CC=C4)Br |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3)C4=CC(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.